1-Methyl-1H-1,2,4-Triazol-3-Amine Hydrochloride 1-Methyl-1H-1,2,4-Triazol-3-Amine Hydrochloride
Brand Name: Vulcanchem
CAS No.: 1211507-65-1
VCID: VC2638860
InChI: InChI=1S/C3H6N4.ClH/c1-7-2-5-3(4)6-7;/h2H,1H3,(H2,4,6);1H
SMILES: CN1C=NC(=N1)N.Cl
Molecular Formula: C3H7ClN4
Molecular Weight: 134.57 g/mol

1-Methyl-1H-1,2,4-Triazol-3-Amine Hydrochloride

CAS No.: 1211507-65-1

Cat. No.: VC2638860

Molecular Formula: C3H7ClN4

Molecular Weight: 134.57 g/mol

* For research use only. Not for human or veterinary use.

1-Methyl-1H-1,2,4-Triazol-3-Amine Hydrochloride - 1211507-65-1

Specification

CAS No. 1211507-65-1
Molecular Formula C3H7ClN4
Molecular Weight 134.57 g/mol
IUPAC Name 1-methyl-1,2,4-triazol-3-amine;hydrochloride
Standard InChI InChI=1S/C3H6N4.ClH/c1-7-2-5-3(4)6-7;/h2H,1H3,(H2,4,6);1H
Standard InChI Key PSHNLOQTZVNZGF-UHFFFAOYSA-N
SMILES CN1C=NC(=N1)N.Cl
Canonical SMILES CN1C=NC(=N1)N.Cl

Introduction

Chemical Identity and Structure

1-Methyl-1H-1,2,4-Triazol-3-Amine Hydrochloride is a hydrochloride salt of the free base 1-Methyl-1H-1,2,4-triazol-3-amine. The compound features a five-membered triazole ring containing three nitrogen atoms, with a methyl substituent at the N1 position and an amine group at the C3 position. The hydrochloride counterion enhances its water solubility and stability compared to the free base.

Basic Identification Parameters

The compound is characterized by the following identification parameters:

ParameterValue
CAS Number1211507-65-1
Molecular FormulaC₃H₇ClN₄
Molecular Weight134.57 g/mol
IUPAC Name1-methyl-1H-1,2,4-triazol-3-amine hydrochloride
Standard InChIInChI=1S/C3H6N4.ClH/c1-7-2-5-3(4)6-7;/h2H,1H3,(H2,4,6);1H
Standard InChIKeyPSHNLOQTZVNZGF-UHFFFAOYSA-N
SMILESCN1C=NC(=N1)N.Cl

Chemical Structure and Related Compounds

The chemical structure of 1-Methyl-1H-1,2,4-Triazol-3-Amine Hydrochloride consists of a triazole core with specific substitutions. The free base form (without the hydrochloride) is also known as 1-Methyl-1H-1,2,4-triazol-3-amine (CAS: 49607-51-4) . These compounds belong to the broader class of triazole derivatives, which are characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms.

Physical and Chemical Properties

Understanding the physical and chemical properties of 1-Methyl-1H-1,2,4-Triazol-3-Amine Hydrochloride is essential for its proper handling, storage, and application in research settings.

Physical Properties

The compound exhibits the following physical characteristics:

PropertyDescription
Physical StateSolid
ColorPale Yellow to Light Yellow
SolubilitySoluble in DMSO, DMF
Storage ConditionsKeep in dark place, Inert atmosphere, Room temperature

Chemical Properties of the Free Base Form

The free base form (1-Methyl-1H-1,2,4-triazol-3-amine) has the following properties:

PropertyValue
Molecular FormulaC₃H₆N₄
Molecular Weight98.11 g/mol
Melting Point81-86°C
Boiling Point281.9±23.0°C (Predicted)
Density1.44±0.1 g/cm³ (Predicted)
pKa5.15±0.10 (Predicted)

The hydrochloride salt formation typically enhances water solubility while potentially altering some of these physical properties compared to the free base .

Biological Activities and Applications

1-Methyl-1H-1,2,4-Triazol-3-Amine Hydrochloride has attracted interest in various fields of research due to its potential biological activities and applications in pharmaceutical development.

Enzyme Inhibition Properties

Research indicates that 1-Methyl-1H-1,2,4-Triazol-3-Amine Hydrochloride exhibits potential as an enzyme inhibitor, particularly in histone demethylation processes. This activity has significant implications for:

  • Epigenetic regulation studies

  • Cancer research

  • Developmental biology

Research Applications

Beyond its direct biological activities, 1-Methyl-1H-1,2,4-Triazol-3-Amine Hydrochloride serves as:

  • A building block in medicinal chemistry

  • A structural scaffold for developing novel bioactive compounds

  • A reference compound in structure-activity relationship studies

  • A potential pharmacophore in drug design research

Classification CategoryDescription
Acute ToxicityCategory 4 (Harmful if swallowed)
Skin IrritationCategory 2 (Causes skin irritation)
Eye IrritationCategory 2A (Causes serious eye irritation)
Specific Target Organ ToxicitySingle Exposure Category 3 (May cause respiratory irritation)

Comparison with Related Compounds

Understanding how 1-Methyl-1H-1,2,4-Triazol-3-Amine Hydrochloride relates to similar compounds provides valuable insights into its unique properties and potential applications.

Free Base vs. Hydrochloride Salt

The free base form (1-Methyl-1H-1,2,4-triazol-3-amine) differs from its hydrochloride salt in several important ways:

PropertyFree BaseHydrochloride Salt
Molecular Weight98.11 g/mol134.57 g/mol
Water SolubilityLowerHigher
StabilityModerateEnhanced
pKa5.15±0.10 (Predicted)More acidic
CAS Number49607-51-41211507-65-1

The hydrochloride salt formation typically enhances pharmaceutical properties including stability, solubility, and bioavailability compared to the free base form .

Structural Analogues

Several structural analogues of 1-Methyl-1H-1,2,4-Triazol-3-Amine Hydrochloride exist, including:

  • Other 1,2,4-triazole derivatives with varying substituents

  • Isomeric 1,2,3-triazole compounds with similar functional groups

  • Compounds with different heterocyclic cores but similar substitution patterns

These structural relationships provide valuable information for structure-activity relationship studies and rational drug design initiatives.

Current Research and Future Perspectives

Research on 1-Methyl-1H-1,2,4-Triazol-3-Amine Hydrochloride continues to evolve, with several promising directions for future investigation.

Current Research Focus

Current research involving 1-Methyl-1H-1,2,4-Triazol-3-Amine Hydrochloride and similar triazole derivatives focuses on:

  • Medicinal chemistry applications, particularly in cancer research

  • Development of novel antifungal agents

  • Exploration of enzyme inhibition properties

  • Structure-activity relationship studies to optimize biological activity

Future Research Directions

Promising future research directions include:

  • Detailed mechanistic studies of enzyme inhibition properties

  • Development of derivative compounds with enhanced selectivity and potency

  • Investigation of potential applications in epigenetic modulation

  • Exploration of synergistic effects with other bioactive compounds

  • Computational modeling to predict interactions with biological targets

Challenges and Opportunities

Several challenges and opportunities exist in the further development and application of 1-Methyl-1H-1,2,4-Triazol-3-Amine Hydrochloride:

  • Limited availability of detailed synthetic procedures

  • Need for comprehensive biological activity profiling

  • Opportunities for structural optimization to enhance desired properties

  • Potential for development of novel pharmaceutical applications

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